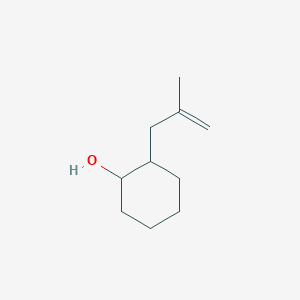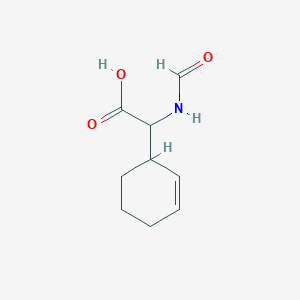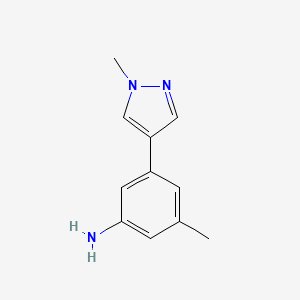![molecular formula C11H14ClIO B13308030 {[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13308030.png)
{[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H14ClIO. It is a halogenated benzene derivative, characterized by the presence of both chlorine and iodine atoms attached to a methylpropan-2-yl group, which is further connected to a benzene ring through an oxygen atom. This compound is primarily used in research and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene typically involves the halogenation of a suitable precursor. One common method is the reaction of 1-chloro-3-iodo-2-methylpropan-2-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine or iodine atoms can be replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove halogen atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of benzyl alcohols or amines.
Oxidation: Formation of benzyl alcohols or benzoic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, {[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene is used as an intermediate for the preparation of more complex molecules. Its halogen atoms make it a versatile building block for various chemical transformations.
Biology and Medicine
The compound is studied for its potential biological activities. Halogenated benzene derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in these areas.
Industry
In the industrial sector, this compound can be used in the manufacture of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific desired properties.
Wirkmechanismus
The mechanism of action of {[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene is primarily based on its ability to interact with biological molecules through halogen bonding and hydrophobic interactions. The presence of chlorine and iodine atoms enhances its binding affinity to target proteins and enzymes, potentially disrupting their normal function. This can lead to antimicrobial or anticancer effects, depending on the specific biological target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: Another halogenated benzene derivative used in the production of high-performance polymers.
1-Chloro-3-iodo-2-methylpropan-2-ol: A precursor in the synthesis of {[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene.
Uniqueness
What sets this compound apart is its dual halogenation, which provides unique reactivity and binding properties. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H14ClIO |
|---|---|
Molekulargewicht |
324.58 g/mol |
IUPAC-Name |
(1-chloro-3-iodo-2-methylpropan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C11H14ClIO/c1-11(8-12,9-13)14-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
FKZLQUQTHBFARD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)(CI)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(2-Chloro-6-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13307967.png)



![Spiro[4.4]nonane-1-thiol](/img/structure/B13307992.png)
![4-[(But-2-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13307997.png)



![2-ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13308006.png)
![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one](/img/structure/B13308012.png)
![2,2,2-trifluoro-N-[4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B13308028.png)
